Methyl 2-isopropoxy-1-naphthoate
Description
Methyl 2-isopropoxy-1-naphthoate is an aromatic ester compound featuring a naphthalene backbone substituted with an isopropoxy group at the 2-position and a methyl ester at the 1-position. Its molecular formula is inferred as C₁₅H₁₆O₃ (based on structural analogs like methyl 2-hydroxy-1-naphthoate, which has the formula C₁₂H₁₀O₃ ). The isopropoxy group introduces steric bulk and reduced polarity compared to hydroxylated analogs, impacting solubility and reactivity.
Properties
IUPAC Name |
methyl 2-propan-2-yloxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)18-13-9-8-11-6-4-5-7-12(11)14(13)15(16)17-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIDPPUAPSVCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropoxy-1-naphthoate typically involves the esterification of 2-isopropoxy-1-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-isopropoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-Hydroxy-1-Naphthoate
- Molecular Formula : C₁₂H₁₀O₃ .
- Key Differences: Substituent: The hydroxyl group at the 2-position (vs. Solubility: Methyl 2-hydroxy-1-naphthoate is more soluble in polar solvents (e.g., methanol, ethanol) due to the hydroxyl group. Methyl 2-isopropoxy-1-naphthoate likely favors nonpolar solvents (e.g., dichloromethane, hexane). Stability: The isopropoxy group in the latter may enhance hydrolytic stability compared to the hydroxylated analog, which is prone to oxidation or ester cleavage under acidic/basic conditions .
Sandaracopimaric Acid Methyl Ester
- Source : Identified in Austrocedrus chilensis resin .

- Structure: A diterpenoid methyl ester with a fused tricyclic framework.
- Comparison: Complexity: Sandaracopimaric acid methyl ester has a larger, rigid structure (C₂₁H₃₂O₂) compared to the planar naphthalene system of this compound. Applications: Diterpenoid esters are used in natural product chemistry and fragrance industries, whereas naphthoate esters are more common in synthetic intermediates or polymer additives .
Methyl Salicylate
- Structure : A simple aromatic ester (C₈H₈O₃) with a hydroxyl group ortho to the ester.
- Comparison: Polarity: Methyl salicylate is highly polar and volatile (boiling point ~222°C), whereas this compound’s bulkier structure likely reduces volatility.
Data Table: Key Properties of this compound and Analogs
Research Findings and Gaps
- Toxicity Data: No direct toxicological studies exist for this compound. However, naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic effects in mammals . Further studies are needed to assess risks.
- Chromatographic Behavior : Analogous methyl esters (e.g., communic acid methyl esters) show distinct retention times in gas chromatography, suggesting this compound would elute later due to higher molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

